
1-(3-Aminoazetidin-1-yl)ethanone hydrochloride
説明
1-(3-Aminoazetidin-1-yl)ethanone hydrochloride, also known as 3-Aminoazetidine-1-ethanone hydrochloride, is an organic compound that has been studied in recent years due to its potential applications in the field of chemistry. It is a member of the class of compounds known as azetidines, which are three-membered nitrogen-containing heterocycles. This compound has been found to have interesting biological activities and can be used as a building block for the synthesis of various biologically active molecules.
科学的研究の応用
Synthesis and Characterization
A crucial aspect of the scientific research applications of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride is its use in the synthesis and characterization of novel compounds. Researchers have developed various methods to synthesize and characterize new molecules using this compound or similar compounds as starting materials. For instance, novel derivatives have been synthesized for their potential antimicrobial properties, showing the compound's versatility as a precursor in medicinal chemistry (Yang, 2009).
Antimicrobial and Antifungal Activities
The synthesized compounds derived from this compound have been evaluated for their antimicrobial and antifungal activities. Several studies report the successful application of these compounds in inhibiting the growth of various bacteria and fungi, showcasing their potential in developing new antimicrobial agents. Notably, derivatives of azetidinone, including those synthesized from this compound, have exhibited significant antibacterial and antifungal properties, highlighting their relevance in pharmaceutical research (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).
Anticancer Research
Another pivotal application of this compound is in anticancer research. Compounds synthesized from this chemical have shown promising anticancer activities in preliminary studies. For instance, novel anilino-3H-pyrrolo[3,2-f]quinoline derivatives, related structurally to this compound, demonstrated high antiproliferative activity, suggesting potential as anti-cancer agents. These compounds act through mechanisms such as DNA intercalation, topoisomerase II inhibition, and cell cycle arrest, providing insights into new therapeutic pathways for cancer treatment (Via, Gia, Gasparotto, & Ferlin, 2008).
Corrosion Inhibition
Interestingly, derivatives of this compound have found applications beyond the pharmaceutical industry, such as in corrosion inhibition. Compounds synthesized from this chemical have been evaluated as corrosion inhibitors for mild steel in corrosive environments, showcasing their potential in industrial applications. The study of such inhibitors is complemented by density functional theory (DFT) calculations, providing a deeper understanding of the relationship between molecular structure and inhibitory efficiency (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).
特性
IUPAC Name |
1-(3-aminoazetidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-4(8)7-2-5(6)3-7;/h5H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJHPSIERFKZFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


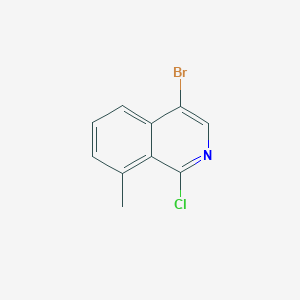

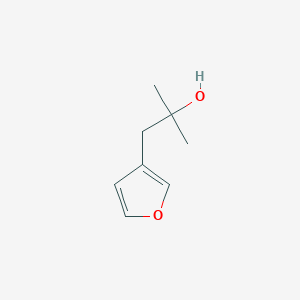

![1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1381984.png)
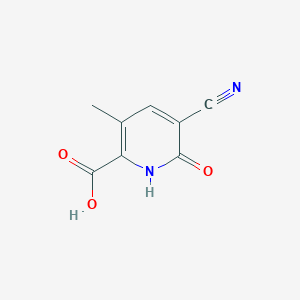
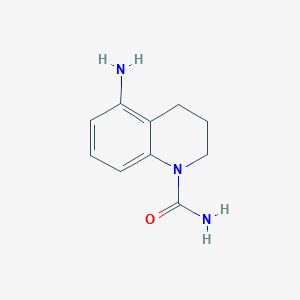
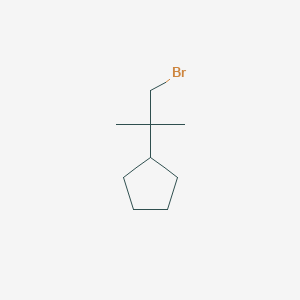


![3-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B1381996.png)
![7-Bromothieno[3,2-c]pyridine](/img/structure/B1381997.png)
